

# Avrainvillamide: A Chemical Probe for Elucidating Nucleophosmin (NPM1) Function

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## Compound of Interest

Compound Name: Avrainvillamide

Cat. No.: B1247661

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Avrainvillamide** is a naturally occurring alkaloid that has emerged as a valuable chemical probe for studying the multifaceted oncoprotein nucleophosmin (NPM1).[1][2] NPM1 is a predominantly nucleolar phosphoprotein involved in various critical cellular processes, including ribosome biogenesis, centrosome duplication, and the regulation of tumor suppressor proteins like p53.[1][3][4] Its aberrant cytoplasmic localization, often due to mutations in its C-terminal domain, is a hallmark of acute myeloid leukemia (AML).[5][6] **Avrainvillamide's** ability to covalently bind to NPM1 and modulate its function and localization provides a powerful tool to dissect the complex biology of this important protein.[1][5] These notes provide detailed protocols and data for utilizing **Avrainvillamide** and its derivatives to investigate NPM1.

## Mechanism of Action

**Avrainvillamide** is an electrophilic molecule that interacts with nucleophilic residues in proteins.[1][5] Its primary mechanism of action as an NPM1 probe involves the S-alkylation of cysteine residues.[5][7] Specifically, **Avrainvillamide** has been shown to bind covalently to Cysteine 275 (Cys275) located in the C-terminal domain of NPM1.[1][2][3] This interaction is significant because the C-terminal domain is crucial for NPM1's proper localization and its interactions with other proteins and nucleic acids.[1]

In AML-associated NPM1 mutants (NPMc+), which have an altered C-terminus leading to cytoplasmic mislocalization, **Avrainvillamide** binding can restore their nucleolar localization.[5] [6] This effect is mediated through a dual mechanism: direct binding to the mutant NPM1 and inhibition of the nuclear export protein Crm1 (Exportin-1).[5][7]

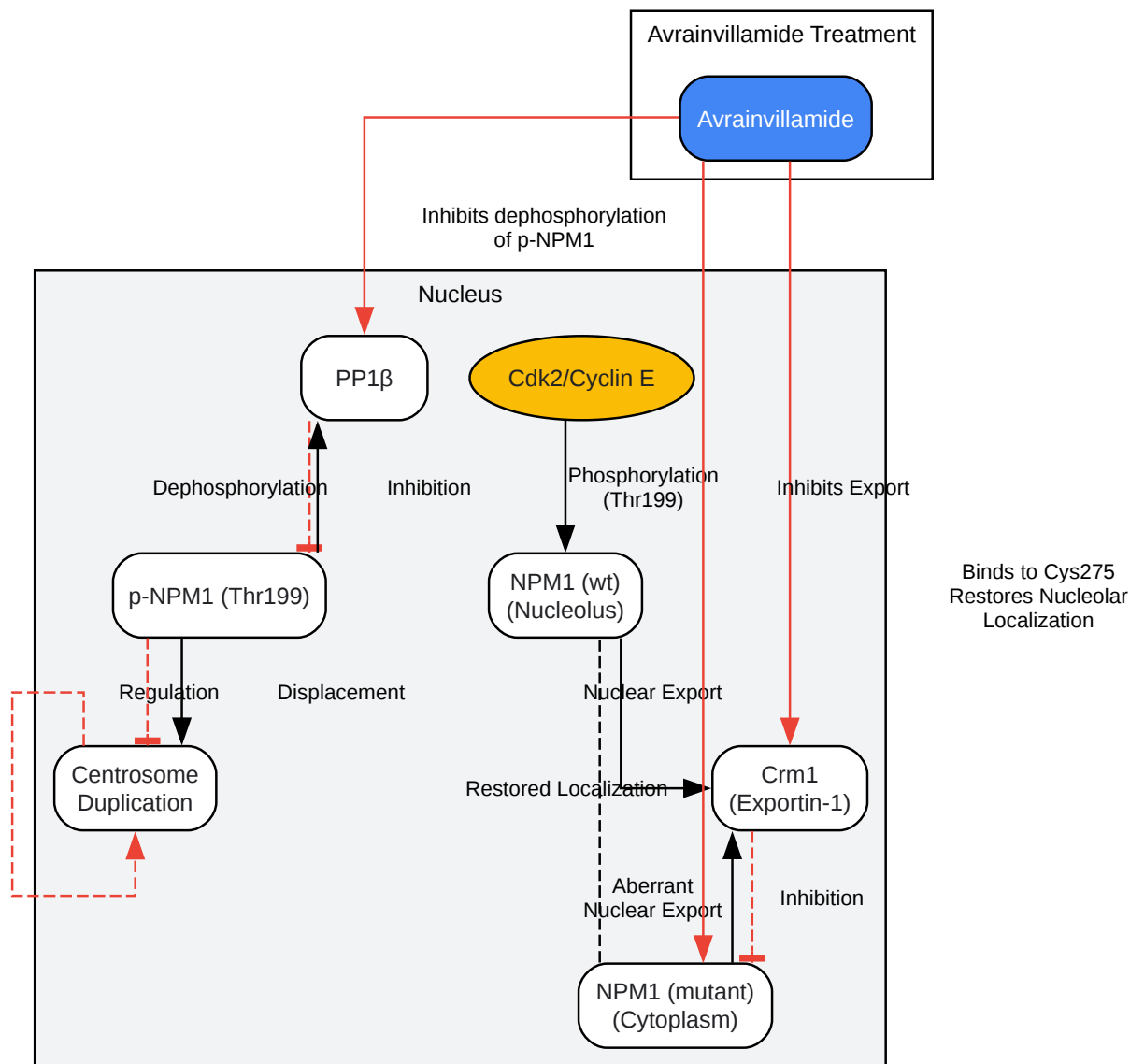
## Data Presentation

**Table 1: Antiproliferative Activity of Avrainvillamide in Cancer Cell Lines**

| Cell Line | Cancer Type     | NPM1 Status    | FLT3 Status | p53 Status | GI50 / IC50 (μM)         | Reference(s) |
|-----------|-----------------|----------------|-------------|------------|--------------------------|--------------|
| OCI-AML2  | AML             | Wild-type      | Wild-type   | Wild-type  | 0.35 ± 0.09 (72h)        | [5]          |
| OCI-AML3  | AML             | Mutant (NPMc+) | Wild-type   | Wild-type  | 0.52 ± 0.15 (72h)        | [5]          |
| HCT-116   | Colon Cancer    | Wild-type      | -           | Wild-type  | 1.10 ± 0.04              | [5]          |
| T-47D     | Breast Cancer   | Wild-type      | -           | Mutant     | 0.33                     | [8]          |
| LNCaP     | Prostate Cancer | Wild-type      | -           | Wild-type  | 0.42                     | [8]          |
| Molm-13   | AML             | Wild-type      | ITD         | Wild-type  | Sensitive (IC50 <1)      | [9]          |
| MV4-11    | AML             | Wild-type      | ITD         | Wild-type  | Sensitive (IC50 <1)      | [9]          |
| NB4       | AML             | Wild-type      | Wild-type   | Mutant     | Less Sensitive (IC50 >1) | [9]          |
| HL-60     | AML             | Wild-type      | Wild-type   | Null       | Less Sensitive (IC50 >1) | [9]          |

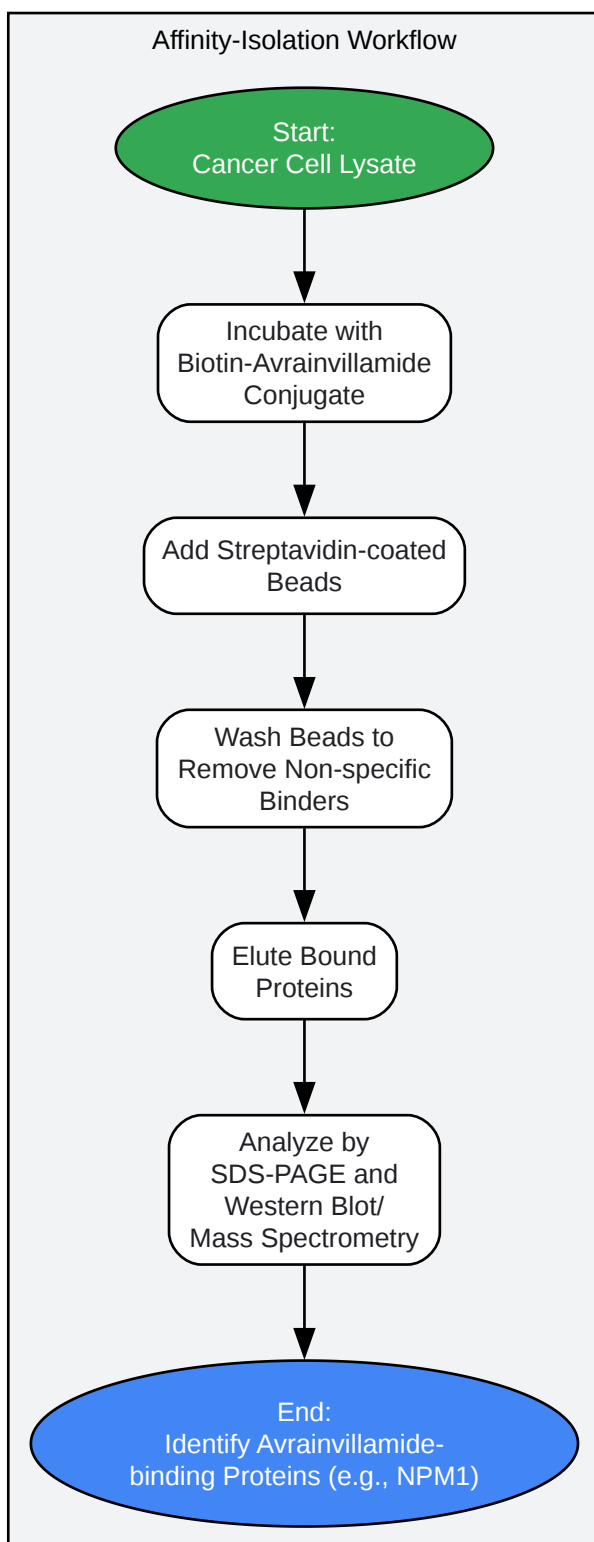
Note: GI50 refers to the concentration causing 50% growth inhibition, while IC50 is the concentration causing 50% inhibition of a specific process (e.g., proliferation). The sensitivity of AML cell lines can be influenced by their NPM1, FLT3, and p53 mutation status.[10][11]

## Signaling Pathways and Experimental Workflows



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Caption: **Avrainvillamide's** multifaceted impact on NPM1 signaling pathways.



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